molecular formula C4H8OS B020376 (r)-Tetrahydrothiophen-3-ol CAS No. 100937-75-5

(r)-Tetrahydrothiophen-3-ol

Cat. No. B020376
CAS RN: 100937-75-5
M. Wt: 104.17 g/mol
InChI Key: BJYXNFYVCZIXQC-SCSAIBSYSA-N
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Description

(-)-Tetrahydrothiophen-3-ol (THT) is a naturally occurring organic compound that is found in a variety of plants and animal species. It is a member of the class of compounds known as thiophenols, and is the most abundant thiophenol in nature. THT has a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. It is also used in the synthesis of a variety of drugs and other compounds.

Scientific Research Applications

  • Preparation of Novel Anionic Gold(I) and Gold(III) Organocomplexes : It is used in the synthesis of anionic gold(I) and gold(III) organocomplexes, contributing to advancements in organometallic chemistry (Usón, Laguna, & Vicente, 1977).

  • Research on Heteronuclear Derivatives of Gold-Palladium Complexes : It plays a role in the study of heteronuclear gold-palladium complexes, important in the field of coordination chemistry (Usón, Forniés, Laguna, & Valenzuela, 1982).

  • Synthesis of Penem-based Antibiotics : A key intermediate in the synthesis of penem-based antibiotics, (r)-Tetrahydrothiophen-3-ol is produced with high optical purity through a combined process of bioconversion and crystallization (Konuki, Nagai, Ito, & Sameshima, 2014).

  • Enantiomeric Purity Enrichment : Its sulfonyl derivatives can be crystallized to achieve enantiomeric purity of over 90%, which is significant for chiral chemistry applications (Konuki & Nagai, 2014).

  • Catalytic Transfer Hydrogenation of Polar Bonds : It is utilized in catalytic transfer hydrogenation reactions, reducing aromatic and aliphatic ketones, thereby contributing to organic synthesis and catalysis (Buchard et al., 2010).

  • Organic Electronics : As a substrate in organic electronics, it's used in the synthesis of tetracyano quinoidal oligothiophenes, showcasing its versatility in material science (Casado, Ponce Ortiz, & López Navarrete, 2012).

  • Biochemistry and Pharmaceutical Science : Its highly functionalized forms are synthesized using organocatalytic domino reactions, finding potential applications in biochemistry and pharmaceutical science (Brandau, Maerten, & Jørgensen, 2006).

  • Electrocatalytic Oxygen Reduction Reactions : Oligothiophene is used to enhance the reduction reaction of graphene oxide, leading to improved electrocatalytic activity in oxygen reduction reactions (Ahmed, Han, & Jeon, 2013).

  • Production of Antibacterial Sulopenem : It serves as a template for chemical transformations and as an intermediate in the production of the antibacterial Sulopenem (Benetti, De Risi, Pollini, & Zanirato, 2012).

  • Biological Applications : Substituted tetrahydrothiophenes have applications in inhibiting a-glucosidase, copper amine oxidases, and as selective A3 agonists and antagonists (Blair, Kennedy, Mulvey, & O'Hara, 2010).

  • Radiotherapy of Multidrug-Resistant Tumors : Rhenium analogues to 99mTc-furifosmin are being developed for potential radiotherapy of multidrug-resistant tumors (Baumeister et al., 2018).

  • Electrochemical Doping Studies : In situ AFM and conductivity measurements of regioregular oligomers of 3-octylthiophene reveal important insights into electrochemical doping processes (Lapkowski, Zak, Kolodziej-Sadlok, Guillerez, & Bidan, 2001).

properties

IUPAC Name

(3R)-thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYXNFYVCZIXQC-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434028
Record name (r)-tetrahydrothiophen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100937-75-5
Record name (3R)-Tetrahydrothiophene-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100937-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (r)-tetrahydrothiophen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-3-ol, tetrahydro-, (3R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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